methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane framework. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring fused with a chlorophenyl group and a carboxylate ester. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically involves the irradiation of suitable precursors with blue LED light in the presence of a photoredox catalyst, such as iridium or organic dyes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This would require the use of large-scale photoreactors and optimization of reaction conditions to ensure high yields and purity. The use of continuous flow photochemistry could also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the chlorophenyl group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic framework but differ in the size and substitution pattern of the rings.
Uniqueness
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific combination of a bicyclic oxabicyclo ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.
Properties
CAS No. |
2770358-96-6 |
---|---|
Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.